N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide
Description
The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide (hereafter referred to as the "target compound") is an ethanediamide derivative featuring a benzodioxolyl moiety, a 4-methylpiperazinyl group, and a 2,4-dimethylphenyl substitution. Its molecular formula is C23H28N4O5, with a molecular weight of 440.5 g/mol . Key physicochemical properties include a logP of 1.75, logD of 1.75, and a polar surface area of 78.53 Ų, indicating moderate lipophilicity and significant hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-16-4-6-19(17(2)12-16)26-24(30)23(29)25-14-20(28-10-8-27(3)9-11-28)18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,8-11,14-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMPAWFXDADGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-dimethylphenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodioxole intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final step involves the formation of the ethanediamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or dimethylphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethanediamide Derivatives
Key Structural Variations and Implications
Piperazinyl Modifications: The target compound’s 4-methylpiperazinyl group contrasts with the 4-phenylpiperazinyl (in ) and 4-(4-fluorophenyl)piperazinyl (in ) groups. The 4-fluorophenylpiperazinyl analog introduces electronegativity, which may influence receptor binding via halogen bonding.
QOD’s tetrahydroquinolinyl group introduces rigidity and aromatic stacking capacity, critical for falcipain-2 inhibition.
Backbone and Linker Differences: ICD’s indole carboxamide backbone increases aromatic surface area vs.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The target compound (logP 1.75) is less lipophilic than QOD (estimated logP ~2.5–3.0 based on tetrahydroquinolinyl group) but more than ICD (logP ~1.0–1.5 due to polar carboxamide) .
- Hydrogen-Bonding Capacity : The target compound’s polar surface area (78.53 Ų) is comparable to QOD (~80–85 Ų) but lower than ICD (~90–95 Ų), suggesting balanced solubility and permeability .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C26H35N3O4
- IUPAC Name : this compound
This structure features a benzodioxole moiety known for its role in modulating biological activity through various pathways.
The compound exhibits its biological effects primarily through the inhibition of specific protein kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism. The inhibition of these kinases can lead to reduced proliferation of cancer cells and modulation of other pathological processes.
In Vitro Studies
Numerous studies have evaluated the compound's efficacy against different cancer cell lines. The following table summarizes key findings from various assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 (liver cancer) | < 10 | Inhibition of DYRK1A |
| Caco2 (colon cancer) | < 10 | Inhibition of DYRK1A |
| MDA-MB 231 (breast) | 8 | Inhibition of GSK3α/β |
| PC3 (prostate cancer) | 15 | General kinase inhibition |
These results indicate that the compound shows significant cytotoxicity against various tumor cell lines, particularly through its action on DYRK1A and GSK3α/β kinases, which are implicated in oncogenic signaling pathways .
Case Studies
A notable study involved the examination of this compound's effects on tumor growth in vivo. In a xenograft model using human pancreatic cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies have shown that the compound possesses:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during scale-up?
The synthesis typically involves multi-step coupling reactions. For example, the piperazine-ethyl backbone can be constructed via nucleophilic substitution between 4-methylpiperazine and a benzodioxol-containing alkyl halide, followed by amidation with the dimethylphenyl ethanediamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt). Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) and recrystallization (ethanol/water) ensures >95% purity. Scale-up requires rigorous solvent optimization (e.g., switching from DCM to THF for solubility) and inline LCMS monitoring to track intermediates .
Q. Which spectroscopic techniques are critical for confirming structural integrity, particularly distinguishing regioisomers in the benzodioxol moiety?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves regioisomerism. Key diagnostic signals include:
Q. What in vitro assays are appropriate for preliminary evaluation of neuropharmacological potential?
Given structural similarity to CNS-active piperazines, screen against dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors using radioligand binding assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT1A). Functional activity can be assessed via cAMP modulation in HEK293 cells transfected with target receptors. Include positive controls (e.g., clozapine for 5-HT2A) and validate results with orthogonal assays (e.g., calcium flux) .
Advanced Research Questions
Q. How can contradictions between in vitro receptor affinity and in vivo pharmacokinetics be resolved?
Discrepancies often arise from poor blood-brain barrier (BBB) penetration or rapid metabolism. Address this by:
- Lipophilicity optimization : Calculate logP (e.g., replace benzodioxol with fluorinated analogs) while maintaining PSA <90 Ų for BBB permeability .
- Metabolic profiling : Use hepatic microsomes (human/rat) with LC-MS/MS to identify oxidation hotspots (e.g., benzodioxol ring). Introduce deuterium at vulnerable positions to slow metabolism .
Q. What computational strategies predict the 4-methylpiperazine-ethyl linker’s conformational flexibility and target engagement?
Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze linker torsion angles (C–N–C–C) in explicit solvent. Compare energy barriers for rotameric states with experimental NMR data. Dock stable conformers into homology models of target receptors (e.g., D3R) using AutoDock Vina, prioritizing poses with hydrogen bonds to the ethanediamide carbonyl .
Q. How should SAR studies differentiate benzodioxol vs. dimethylphenyl contributions to target selectivity?
Design a modular SAR library:
- Benzodioxol variants : Replace with 2,3-dihydrobenzofuran (rigid analog) or mono-methylated dioxolane.
- Dimethylphenyl substitutions : Test halogenated (Cl, F) or methoxy derivatives. Evaluate changes in IC50 values across receptor panels (e.g., D2 vs. 5-HT2A) and correlate with steric/electronic parameters (Hammett σ, molar refractivity) .
Q. What experimental approaches identify metabolic oxidation pathways of the benzodioxol ring?
- In vitro assays : Incubate with CYP3A4/2D6 isoforms and NADPH cofactor; quench with acetonitrile and analyze metabolites via UPLC-QTOF.
- Isotope labeling : Synthesize ¹³C-labeled benzodioxol to track ring-opening metabolites (e.g., catechol derivatives).
- Reactive intermediate trapping : Use glutathione (GSH) to detect electrophilic quinone intermediates formed via CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

